2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester
Overview
Description
2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C12H17BBrNO3 and its molecular weight is 313.99 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic esters, in general, are often used in organic synthesis and are known to interact with various organic compounds .
Mode of Action
The compound is a boronic ester, which is a type of organoboron compound. These compounds are often used as reagents in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex in a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context in which it is used.
Pharmacokinetics
Boronic esters are generally considered to be stable and readily prepared .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds.
Action Environment
The action of 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester, like other boronic esters, is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the stability of the compound can be affected by temperature and pH .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts and organic halides, leading to the formation of biaryl compounds . The compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the transfer of organic groups from boron to palladium. These interactions are crucial for the efficiency and selectivity of the coupling reactions.
Molecular Mechanism
At the molecular level, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects through the Suzuki-Miyaura coupling mechanism. This involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The compound’s boronic ester group interacts with palladium catalysts, facilitating the transfer of organic groups and the formation of new carbon-carbon bonds. This mechanism is essential for the synthesis of complex organic molecules with high precision and efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are critical factors. The compound is generally stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies on its effects on cellular function are limited, but its stability makes it a reliable reagent for extended experimental use.
Properties
IUPAC Name |
2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONGSBLEDJXTHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140823 | |
Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-66-9 | |
Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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